[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid: is an organic compound with the molecular formula C9H9ClO5S and a molecular weight of 264.69 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, acetonitrile, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid typically involves the chlorosulfonation of 4-methoxyphenylacetic acid. The reaction is carried out by treating 4-methoxyphenylacetic acid with chlorosulfonic acid at elevated temperatures, usually between 80°C to 150°C . The reaction proceeds as follows:
4-Methoxyphenylacetic acid+Chlorosulfonic acid→[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: It is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine:
Drug Development: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Chemistry: It is used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membrane technologies.
Mechanism of Action
The mechanism of action of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound can also undergo hydrolysis to release sulfonic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
[3-(Chlorosulfonyl)benzoic acid]: Similar structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
[4-Chloro-3-(chlorosulfonyl)benzoic acid]: Contains an additional chlorine atom, which can influence its reactivity and solubility.
Uniqueness:
- The presence of both the chlorosulfonyl and methoxy groups in [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
- Its unique structure provides specific reactivity patterns that are not observed in similar compounds, making it valuable in specialized applications .
Properties
IUPAC Name |
2-(3-chlorosulfonyl-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-15-7-3-2-6(5-9(11)12)4-8(7)16(10,13)14/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDPDFPNMMBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542860 |
Source
|
Record name | [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104967-35-3 |
Source
|
Record name | [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.